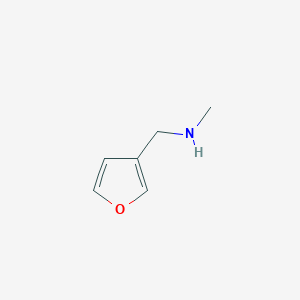

1-(furan-3-yl)-N-methylmethanamine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(furan-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-7-4-6-2-3-8-5-6/h2-3,5,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXZHRKIFGGQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518733 | |

| Record name | 1-(Furan-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23008-21-1 | |

| Record name | 1-(Furan-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to 1-(furan-3-yl)-N-methylmethanamine

The construction of this compound relies on established and innovative organic synthesis techniques. These routes are designed for efficiency, regioselectivity, and yield.

The initial step in the most common synthesis of this compound involves the nucleophilic addition of an amine to an aldehyde. libretexts.org Specifically, methylamine (B109427) acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-3-carbaldehyde (also known as 3-furaldehyde). pressbooks.pub This acid-catalyzed, reversible reaction initially forms a tetrahedral intermediate known as a carbinolamine or amino alcohol. libretexts.orglibretexts.org Subsequent proton transfer and elimination of a water molecule lead to the formation of an imine, a key intermediate in this synthetic pathway. libretexts.org The reaction of aldehydes and ketones with primary amines like methylamine results in the formation of these imine derivatives, which feature a carbon-nitrogen double bond (C=N). libretexts.org

While not a direct method for producing the target amine, cyclization reactions are fundamental to synthesizing the furan (B31954) core of the necessary precursors, such as furan-3-carbaldehyde. pharmaguideline.com The Paal-Knorr synthesis is a cornerstone method, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield substituted furans. pharmaguideline.comorganic-chemistry.org Other advanced cyclization strategies include the intramolecular cyclization of acyloxy sulfones, which can be used to create fused furan ring systems and substituted benzofurans. nih.gov Base-catalyzed cyclization-isomerization of β- and γ-alkynyl allylic alcohols also provides a route to the furan ring. acs.org These methods are crucial for building the foundational heterocyclic structure before subsequent functionalization to the desired amine.

Reductive amination is arguably the most direct and efficient method for synthesizing this compound. This process combines the nucleophilic addition step (imine formation) with a subsequent reduction in a single pot. masterorganicchemistry.com The reaction starts with the condensation of furan-3-carbaldehyde and methylamine to form the corresponding imine, which is then reduced in situ to the target secondary amine. masterorganicchemistry.comnih.gov

This two-step, one-pot process avoids the isolation of the intermediate imine and can produce the final product in good to excellent yields. nih.govnih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the protonated imine (iminium ion) in the presence of the starting aldehyde. masterorganicchemistry.com Studies on other furanic aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF), have demonstrated the efficacy of this approach using catalysts like CuAlOx in a flow reactor with hydrogen gas, achieving high yields. nih.govnih.govresearchgate.net

| Aldehyde Precursor | Amine | Catalyst/Reducing Agent | Solvent | Yield | Reference |

| 5-Hydroxymethylfurfural (HMF) | Aniline | CuAlOₓ / H₂ | Methanol (B129727) | 98% | researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | p-Toluidine | CuAlOₓ / H₂ | Methanol | 97% | nih.gov |

| 5-Acetoxymethylfurfural (AMF) | Aniline | CuAlOₓ / H₂ | Methanol | 99% | nih.gov |

| Benzaldehyde | Benzylamine | NaBH₃CN | Methanol | High | masterorganicchemistry.com |

This table presents data from analogous reductive amination reactions on various furanic and aromatic aldehydes, demonstrating the general applicability and high efficiency of the method.

An alternative pathway to this compound is the N-alkylation of the corresponding primary amine, 1-(furan-3-yl)methanamine. nih.gov This method involves treating the primary amine with a methylating agent, such as methyl iodide. However, direct alkylation of amines can be difficult to control and often leads to overalkylation, producing significant amounts of the tertiary amine and even quaternary ammonium (B1175870) salts, which can result in low yields of the desired secondary amine. masterorganicchemistry.com To achieve regioselectivity, specific conditions are often required, as demonstrated in studies on other heterocyclic systems like indazoles, where the choice of base and solvent can significantly influence the position of alkylation. d-nb.infobeilstein-journals.org More environmentally benign methods have also been explored, such as using dimethyl carbonate (DMC) as a methylating agent over bimetallic nanoparticle catalysts. nih.gov

The synthesis of this compound via reductive amination is an excellent example of a one-pot reaction. nih.govnih.gov This approach enhances efficiency by telescoping multiple reaction steps without isolating intermediates, saving time and resources. researchgate.net In the broader field of furan chemistry, multicomponent reactions (MCRs) represent an even more advanced strategy, where three or more reactants are combined in a single step to form a complex product. nih.govtubitak.gov.tr For instance, a bio-inspired furan-thiol-amine (FuTine) MCR has been developed for creating heterocycles. researchgate.netnih.gov While no specific MCR has been reported for the direct synthesis of this compound, these powerful techniques highlight the ongoing innovation in the synthesis of functionalized furan derivatives. nih.govthieme-connect.com

Mechanistic Investigations of Formation Reactions

The mechanism of reductive amination, the primary route to this compound, has been well-studied. The process is highly dependent on pH, typically requiring mildly acidic conditions (pH 4-5). pressbooks.publibretexts.org

The reaction proceeds through the following key steps:

Nucleophilic Attack : The nitrogen atom of methylamine performs a nucleophilic attack on the carbonyl carbon of furan-3-carbaldehyde. pressbooks.pub

Carbinolamine Formation : A proton is transferred from the nitrogen to the oxygen, yielding a neutral tetrahedral intermediate called a carbinolamine. libretexts.org

Protonation and Dehydration : The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (-OH₂⁺). libretexts.org This is a critical step, as a lack of sufficient acid would prevent it from proceeding. pressbooks.pub Subsequent elimination of a water molecule generates a protonated imine, known as an iminium ion. libretexts.org

Reduction : The iminium ion is a potent electrophile and is readily reduced by a hydride agent like NaBH₃CN or through catalytic hydrogenation. masterorganicchemistry.comyoutube.com The hydride attacks the carbon of the C=N bond, and subsequent protonation of the nitrogen yields the final secondary amine product, this compound. youtube.com

Density functional theory (DFT) studies on similar systems have provided deeper insights, confirming that for some catalytic systems, the rate-determining step is the hydride transfer from the reducing agent to the protonated imine. rsc.org

Elucidation of Reaction Intermediates

Due to a lack of specific mechanistic studies on this compound, the discussion of reaction intermediates is based on established mechanisms for analogous reactions.

Reductive Amination Pathway : In the synthesis starting from furan-3-carbaldehyde and methylamine, the reaction proceeds through a key hemiaminal intermediate. This is formed by the nucleophilic attack of methylamine on the carbonyl carbon of the aldehyde. The hemiaminal is typically unstable and undergoes dehydration to form an N-methyl-1-(furan-3-yl)methaniminium ion. This iminium ion is the direct precursor to the final product, which is formed upon its reduction. wikipedia.org

N-Methylation Pathway : When synthesizing from 1-(furan-3-yl)methanamine, the nature of the intermediate depends on the methylating agent. Using a reagent like methyl iodide, the reaction proceeds via a direct SN2 attack of the primary amine's nitrogen on the methyl iodide, forming a quaternary ammonium salt intermediate before deprotonation. ucalgary.ca If using methanol as a C1 source in a "borrowing hydrogen" catalytic cycle, the mechanism is more complex, involving the temporary oxidation of methanol to formaldehyde (B43269). acs.orgacs.org The primary amine then condenses with this in-situ generated formaldehyde to form an imine or iminium ion, which is subsequently reduced by the "borrowed" hydrogen from the catalyst. acs.orgacs.org

Analysis of Rate-Determining Steps

Reductive Amination Pathway : In many reductive amination reactions, the rate-determining step is the dehydration of the hemiaminal intermediate to form the iminium ion. wikipedia.org This step often requires acid catalysis to protonate the hydroxyl group, turning it into a better leaving group (water). The subsequent reduction of the iminium ion is typically fast.

N-Methylation Pathway (with Methanol) : In catalytic N-methylation using methanol, kinetic studies on similar amine methylations suggest that the dehydrogenation of the metal-alkoxide complex to release formaldehyde can be the rate-determining step. acs.org This step is crucial as it generates the electrophilic C1 species required for the amination.

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The choice of catalysts and reaction conditions is paramount in directing the synthesis towards high yields and selectivity, minimizing side products.

For the reductive amination pathway , various catalytic systems can be employed. Non-noble metal catalysts like Ni-based systems (e.g., Ni₆AlOₓ) have shown high efficacy for the reductive amination of other furanic aldehydes in aqueous ammonia (B1221849) under relatively mild conditions (100 °C, 1 bar H₂). nih.gov Noble metal catalysts such as Pt/TiO₂, Pd/C, and Ru-based complexes are also highly effective, often operating under varied hydrogen pressures and temperatures. nih.govacs.org The choice of solvent and pH is also critical; acidic conditions favor iminium ion formation, while the choice of reducing agent (e.g., H₂, NaBH₄, NaBH₃CN) affects the reaction's compatibility with other functional groups. nih.govmdpi.com

In the N-methylation of the primary amine, different strategies offer distinct advantages. The use of paraformaldehyde as the C1 source with a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) can be catalyzed by copper-hydride complexes, proceeding under mild conditions (80 °C). nih.gov Alternatively, using methanol as both the solvent and methylating agent in a "borrowing hydrogen" approach is a green chemistry alternative. nih.gov This is often catalyzed by ruthenium or iridium complexes in the presence of a weak base like cesium carbonate at elevated temperatures (e.g., 140 °C). acs.orgnih.gov The selectivity towards mono-methylation versus di-methylation can be controlled by catalyst choice, reaction time, and stoichiometry of the reagents. acs.orgunive.it

Table 1: Influence of Catalytic Systems on Synthesis

| Synthetic Pathway | Catalyst/Reagent System | Typical Conditions | Key Advantages/Considerations | Reference |

|---|---|---|---|---|

| Reductive Amination | Ni₆AlOₓ / H₂ | 100 °C, 1 bar H₂, Aqueous NH₃/Amine | Cost-effective non-noble metal, high yield for furanic aldehydes. | nih.gov |

| CuAlOₓ / H₂ (Flow Reactor) | 80-120 °C, 10 bar H₂, Methanol | Suitable for continuous flow processes, good to excellent yields. | nih.gov | |

| N-Methylation | (CAAC)CuCl / (CH₂O)n / PMHS | 80 °C, nBu₂O | Mild conditions, avoids high-pressure H₂, uses paraformaldehyde. | nih.gov |

| (DPEPhos)RuCl₂PPh₃ / Methanol | 140 °C, Cs₂CO₃ (base) | "Borrowing Hydrogen" method, high atom economy, uses methanol as C1 source. | acs.orgnih.gov |

Derivatization Strategies for this compound Analogues

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. These derivatizations can be targeted at the furan ring, the nitrogen atom, or involve both moieties to construct larger, more complex systems.

Chemical Transformations on the Furan Ring

The furan ring, while aromatic, possesses unique reactivity that can be exploited for derivatization.

Electrophilic Aromatic Substitution : Furan is more reactive than benzene (B151609) towards electrophiles. pearson.com Substitutions, such as nitration, halogenation, or Friedel-Crafts acylation, would likely occur at the C2 or C5 positions, which are activated by the furan oxygen. The presence of the aminomethyl side chain may require N-protection (e.g., as an amide) to prevent side reactions and to modulate the directing effects.

Cycloaddition Reactions : The furan moiety can act as a diene in [4+2] Diels-Alder cycloadditions, particularly with electron-deficient dienophiles like maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate. youtube.comnih.govnih.gov This reaction provides a powerful route to form bicyclic adducts, which can serve as precursors to highly functionalized cyclohexane (B81311) and benzene derivatives upon subsequent rearrangement or aromatization. The reaction can even be performed intramolecularly if a dienophile is tethered to the molecule. youtube.com

Hydrogenation : The furan ring can be catalytically hydrogenated to the corresponding tetrahydrofuran (B95107) (THF) ring. This transformation exchanges the aromatic character for a saturated, flexible cyclic ether structure, significantly altering the molecule's three-dimensional shape and properties.

Ring-Opening/Rearrangement : Under specific acidic conditions, the furan ring can undergo ring-opening, which can be followed by a subsequent ring-closing reaction to form different heterocyclic systems. researchgate.net

Modifications at the Nitrogen Atom

The secondary amine functionality is a prime site for a variety of chemical transformations.

N-Acylation : The nitrogen atom can be readily acylated using acyl chlorides, acid anhydrides, or activated carboxylic acids to form the corresponding tertiary amides. researchgate.netresearchgate.netlibretexts.org This transformation is generally high-yielding and introduces a carbonyl group, which can alter the molecule's electronic properties and hydrogen bonding capabilities.

N-Alkylation/N-Arylation : Further alkylation of the secondary amine with alkyl halides or other electrophiles can yield tertiary amines. jst.go.jpresearchgate.net If the reaction is pushed further, quaternary ammonium salts can be formed. wikipedia.org N-arylation can be achieved using methods like the Buchwald-Hartwig amination.

N-Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides, a common functional group in medicinal chemistry.

Table 2: Representative Derivatizations at the Nitrogen Atom

| Reaction Type | Reagent | Product Functional Group | Significance |

|---|---|---|---|

| N-Acylation | Acetyl Chloride / Base | Tertiary Amide | Introduces amide bond, removes basicity of nitrogen. |

| N-Alkylation | Ethyl Iodide / Base | Tertiary Amine | Increases steric bulk and modifies basicity. |

| N-Sulfonylation | p-Toluenesulfonyl Chloride / Base | Sulfonamide | Creates a stable, non-basic sulfonamide group. |

| Quaternization | Excess Methyl Iodide | Quaternary Ammonium Salt | Forms a permanently charged cationic species. |

Introduction of Complex Polyheterocyclic Systems

This compound can serve as a building block for the synthesis of complex polyheterocyclic scaffolds. These strategies often involve multi-step sequences where both the furan ring and the amine functionality participate in ring-forming reactions.

A prominent strategy is the Pictet-Spengler reaction . In this reaction, a β-arylethylamine condenses with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form a new six-membered ring. wikipedia.org While the aminomethyl group in the title compound is not a β-arylethylamine itself, a modified approach could be envisioned. For example, if the furan ring is first converted to a derivative that can act as the nucleophile (like an indole (B1671886) or pyrrole), the amine side-chain could be elongated and then cyclized back onto the newly formed ring. More directly, the furan ring itself can act as the nucleophile in Pictet-Spengler-type cyclizations, leading to the formation of fused systems like tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov

Furthermore, the furan ring can be used as a linchpin in cascade reactions. For instance, an initial Diels-Alder reaction can create a complex bicyclic intermediate, which can then undergo further transformations involving the side-chain amine to build additional rings, leading to intricate polycyclic architectures. nih.gov The combination of furan's diene character with the nucleophilicity of the amine provides a rich platform for designing syntheses of novel, complex heterocyclic molecules. nih.gov

Advanced Spectroscopic Characterization in Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 1-(furan-3-yl)-N-methylmethanamine, offering granular detail about the chemical environment of each nucleus.

High-Resolution 1H, 13C, and 15N NMR Analyses for Structural Confirmation

High-resolution 1D NMR spectra confirm the presence and connectivity of the key functional groups within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different kinds of protons and their immediate electronic environment. For this compound, the expected signals would correspond to the furan (B31954) ring protons, the methylene bridge protons, the N-methyl protons, and the amine proton. The furan protons at positions 2, 4, and 5 are anticipated to appear in the aromatic region, typically between 6.0 and 7.5 ppm hmdb.cachemicalbook.com. The methylene protons adjacent to the furan ring and the nitrogen atom would likely resonate in the range of 3.5-4.5 ppm. The N-methyl protons are expected to produce a singlet further upfield, around 2.2-2.5 ppm, characteristic of a methyl group attached to a nitrogen atom docbrown.info. The N-H proton of the secondary amine would give rise to a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The furan ring carbons are expected to produce signals in the downfield region, typically between 110 and 150 ppm researchgate.netchemicalbook.com. The carbon at position 3 of the furan ring, being substituted, would have a distinct chemical shift compared to the other furan carbons. The methylene carbon would likely appear in the 40-50 ppm range, while the N-methyl carbon is expected to be the most upfield, typically around 30-40 ppm.

¹⁵N NMR Spectroscopy: Due to the low natural abundance of the ¹⁵N isotope, its NMR analysis can be challenging but provides direct information about the nitrogen atom's chemical environment researchgate.nethuji.ac.il. For a secondary aliphatic amine like this compound, the ¹⁵N chemical shift is expected to fall within the range of 0 to 90 ppm relative to liquid ammonia (B1221849) science-and-fun.deacs.org. This chemical shift is sensitive to protonation state and solvent effects.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan H-2 | ~7.4 | - |

| Furan H-4 | ~6.4 | - |

| Furan H-5 | ~7.4 | - |

| Methylene (-CH₂) | ~3.7 | ~45 |

| N-Methyl (-CH₃) | ~2.4 | ~35 |

| Amine (N-H) | Variable | - |

| Furan C-2 | - | ~143 |

| Furan C-3 | - | ~125 |

| Furan C-4 | - | ~110 |

| Furan C-5 | - | ~140 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY, ROESY, TOCSY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and determining the through-bond and through-space correlations between nuclei libretexts.orgmdpi.com.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, confirming the connectivity within the furan ring and the coupling between the methylene protons and the amine proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connection of the methylene group to the C3 position of the furan ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's preferred conformation and spatial arrangement.

TOCSY (Total Correlation Spectroscopy): This experiment would show correlations between all protons within a spin system, which would be particularly useful for identifying all the protons of the furan ring starting from a single, well-resolved furan proton signal.

Solid-State NMR for Conformational and Packing Analysis

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, conformation, and dynamics of molecules in the solid phase nih.govwikipedia.org. For this compound, ssNMR could be used to study the effects of crystal packing on the molecular conformation nih.gov. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei in the solid state nih.gov. The observed chemical shifts in the solid state can differ from those in solution, providing insights into intermolecular interactions such as hydrogen bonding involving the amine group.

Deuterium Labeling Studies for Mechanistic Insights and Spectral Assignment

Deuterium (²H) labeling is a powerful technique used to simplify complex ¹H NMR spectra and to probe reaction mechanisms studymind.co.uknih.govacs.org. In the context of this compound, selective deuteration can be employed for several purposes:

Spectral Assignment: Replacing the N-H proton with deuterium would cause its signal to disappear from the ¹H NMR spectrum, confirming its assignment studymind.co.uk.

Mechanistic Studies: If the compound is involved in a chemical reaction, deuterium labeling at specific positions (e.g., the methylene group) can help to track the fate of these atoms and elucidate the reaction mechanism nih.gov.

Conformational Analysis: Deuterium NMR in the solid state can provide detailed information about the dynamics of specific molecular fragments wikipedia.org. The introduction of a deuterium label can also induce small changes in the chemical shifts of nearby carbons in the ¹³C NMR spectrum, known as isotope shifts, which can provide further structural information mdpi.com.

Vibrational Spectroscopy (IR and Raman)

Interpretation of Functional Group Vibrations

The vibrational spectrum of this compound is dominated by the characteristic vibrations of the furan ring and the N-methylmethanamine side chain.

Furan Ring Vibrations: The furan ring exhibits several characteristic bands. C-H stretching vibrations of the aromatic ring are expected in the 3100-3150 cm⁻¹ region globalresearchonline.net. C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ range, while the C-O-C stretching of the ether linkage within the ring is found around 1000-1200 cm⁻¹ udayton.educhemicalpapers.com. Ring breathing modes are also characteristic and appear at lower wavenumbers.

Amine and Alkyl Vibrations: The N-H stretching vibration of the secondary amine is expected as a single, moderately broad band in the 3300-3500 cm⁻¹ region docbrown.info. The C-H stretching vibrations of the methylene and methyl groups will be observed in the 2800-3000 cm⁻¹ range docbrown.info. The N-H bending (scissoring) vibration typically appears around 1550-1650 cm⁻¹ docbrown.info. The C-N stretching vibration is expected in the 1000-1200 cm⁻¹ region dtic.mil.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Furan) | Stretching | 3100 - 3150 |

| C-H (Alkyl) | Stretching | 2800 - 3000 |

| C=C (Furan) | Stretching | 1500 - 1600 |

| N-H (Amine) | Bending | 1550 - 1650 |

| C-O-C (Furan) | Stretching | 1000 - 1200 |

| C-N (Amine) | Stretching | 1000 - 1200 |

Correlating Spectral Signatures with Molecular Conformations

The molecule this compound possesses several rotatable single bonds, namely the C3-C(methylene) bond and the C(methylene)-N bond. Rotation around these bonds gives rise to different spatial arrangements of the atoms, known as conformations. These conformers can exist in equilibrium, and their relative populations are determined by their respective energies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational dynamics. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which changes with the molecular conformation. For instance, the spatial proximity of the furan ring and the N-methyl group will vary between different conformers, leading to distinct shielding or deshielding effects on the respective nuclei.

In a solution at room temperature, if the interconversion between conformers is rapid on the NMR timescale, the observed spectrum will show time-averaged signals. However, by using variable-temperature NMR studies, it may be possible to slow down this interconversion. At lower temperatures, the individual signals for the different conformers might be resolved, allowing for the determination of their relative populations and the energy barrier to rotation. Computational methods, such as Density Functional Theory (DFT), can be used in concert with experimental NMR data to predict the stable conformations and calculate their theoretical NMR chemical shifts, aiding in the assignment of the observed spectral features.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₆H₉NO, the theoretical exact mass can be calculated by summing the monoisotopic masses of its constituent atoms.

Table 1: Monoisotopic Masses of Constituent Elements

| Element | Monoisotopic Mass (Da) |

|---|---|

| Carbon (¹²C) | 12.000000 |

| Hydrogen (¹H) | 1.007825 |

| Nitrogen (¹⁴N) | 14.003074 |

The theoretical monoisotopic mass of the neutral molecule [M] is 111.068414 Da. In HRMS, the compound is typically observed as a protonated molecule [M+H]⁺.

Table 2: Calculated Exact Mass for Protonated this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|

An experimental HRMS measurement yielding a mass value very close to this calculated exact mass would confirm the elemental composition of the compound.

In mass spectrometry, particularly with electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. For this compound, the fragmentation is expected to be directed by the amine functional group and the furan ring.

A primary and highly favorable fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In this case, cleavage of the bond between the methylene group and the furan ring would result in a stable, resonance-stabilized iminium ion. Another potential fragmentation would involve the loss of the methyl group from the nitrogen. Fragmentation of the furan ring itself can also occur, typically leading to the loss of CO or CHO fragments.

Table 3: Predicted Fragmentation Pattern for this compound

| Proposed Fragment | Structure | m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₆H₉NO]⁺ | 111 |

| α-cleavage product | [CH₂=NHCH₃]⁺ | 44 |

| Furanmethyl cation | [C₅H₅O]⁺ | 81 |

Analysis of the relative abundances of these and other fragment ions in the mass spectrum allows for the piecing together of the molecular structure.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) provides the definitive determination of a molecule's structure in the solid state, including precise bond lengths, bond angles, and torsional angles. To perform this analysis, a suitable single crystal of this compound would be required.

While specific data for this compound is not available, analysis of related structures, such as furan-3-carboxylic acid, can provide insight into the expected geometry of the furan-3-yl moiety. nih.gov The furan ring is expected to be essentially planar. The SCXRD data would reveal the preferred conformation of the -CH₂-NH-CH₃ side chain in the crystal lattice.

Furthermore, SCXRD elucidates the crystal packing, which is the arrangement of molecules relative to one another in the crystal. This includes the identification of intermolecular interactions, such as hydrogen bonding. In the case of this compound, the secondary amine proton (N-H) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors, potentially leading to the formation of chains or networks of molecules in the solid state.

Powder X-ray Diffraction (PXRD) is a technique used to analyze polycrystalline materials. researchgate.net Instead of a single crystal, a fine powder of the compound is used. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample.

PXRD is particularly useful for:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns can identify the compound. A theoretical pattern can also be calculated from SCXRD data for confirmation.

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a key tool for identifying and characterizing these different solid-state forms, which can have different physical properties. nih.gov

For this compound, PXRD would be an essential tool to characterize the bulk material, ensuring phase purity and identifying the specific crystalline form present. marshall.edu

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(furan-3-yl)-N-methylmethanamine, and how can purity be optimized?

- Methodology : A common approach involves reductive amination or nucleophilic substitution. For example, analogous compounds (e.g., 1-(4-chlorophenyl)-N-methylmethanamine) are synthesized by reacting benzyl chloride derivatives with methylamine in ethanol under reflux, followed by vacuum distillation and NaHCO₃ washing to remove excess reagents . For this compound, substituting the benzyl chloride with furan-3-ylmethyl chloride may yield the target compound.

- Purification : Liquid-liquid extraction and column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) are recommended. Purity can be confirmed via GC-MS or HPLC with a C18 column and UV detection at 254 nm.

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR : ¹H NMR (DMSO-d₆) should show peaks for the furan ring (δ 6.3–7.8 ppm), methylamine protons (δ 2.1–2.5 ppm), and methine protons (δ 3.5–4.0 ppm).

- FT-IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and furan C-O-C (1010–1070 cm⁻¹) are key identifiers.

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks at m/z 138.1 (C₇H₁₁NO⁺).

Advanced Research Questions

Q. What structure-activity relationships (SAR) exist for this compound in kinase inhibition?

- Context : In a study evaluating quinazoline derivatives as Clk4 inhibitors, this compound was used as a substituent. SAR revealed that heterocyclic methylamines (e.g., furan-3-yl and thiophen-2-yl groups) enhanced inhibitory activity compared to aromatic substituents .

- Key Data :

| Compound Substitution | IC₅₀ (Clk4) |

|---|---|

| Thiophen-2-ylmethanamine | 63 nM |

| Furan-3-ylmethanamine | 282 nM |

- Implications : The electron-rich furan ring may reduce potency compared to thiophene, suggesting further optimization via halogenation or alkylation of the heterocycle.

Q. Can this compound serve as a ligand in coordination chemistry?

- Methodology : Similar N-methylmethanamine derivatives (e.g., 1-(4,5,6-trimethylpyridin-3-yl)methanamine) act as ligands for transition metals (Cu²⁺, Fe³⁺) in catalytic systems. The furan oxygen and amine nitrogen in this compound may chelate metals, enabling applications in asymmetric catalysis .

- Experimental Design :

- Synthesize metal complexes (e.g., with Cu(OAc)₂) and analyze via X-ray crystallography.

- Evaluate catalytic efficiency in model reactions (e.g., Suzuki-Miyaura coupling).

Q. What pharmacological mechanisms are plausible for derivatives of this compound?

- Case Study : Structural analogs like TAK-438 (a potassium-competitive acid blocker) share the N-methylmethanamine moiety and exhibit pH-independent H⁺/K⁺-ATPase inhibition .

- Proposed Mechanism : The furan ring’s electron density may enhance binding to enzymatic active sites. Test via:

- In vitro assays : Measure H⁺/K⁺-ATPase inhibition at varying pH (6.5–7.5).

- Molecular docking : Compare binding affinity of furan-3-yl vs. phenyl substituents in homology models.

Q. How do crystallographic properties of N-methylmethanamine derivatives influence bioactivity?

- Insights : Patents disclose crystalline forms of related compounds (e.g., hydrochloride salts of N-methylmethanamine derivatives), which improve stability and bioavailability .

- Methodology :

- Screen for salt forms (e.g., fumarate, succinate) using solvent evaporation.

- Characterize via PXRD and DSC to correlate crystallinity with dissolution rates.

Data Contradictions and Resolutions

- Synthesis Yield Variability : reports 56% yield for analogous compounds, but yields may drop with furan derivatives due to side reactions (e.g., ring opening). Mitigate via low-temperature reflux and inert atmospheres.

- SAR Inconsistencies : While furan-3-yl groups show moderate Clk4 inhibition in , other studies (e.g., ) highlight thiophene’s superiority. This suggests substituent electronegativity and ring size critically impact target engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。